molecular formula C10H12ClNO2 B14489435 2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide CAS No. 64585-21-3

2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide

Cat. No.: B14489435
CAS No.: 64585-21-3
M. Wt: 213.66 g/mol
InChI Key: IZMZQYGKDFDGBJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide is a chemical compound with the molecular formula C10H12ClNO. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its crystalline powder form and is often used in research settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process includes the following steps:

    Mixing: 2,6-dimethylaniline is mixed with an acid-binding agent in a water-soluble organic solvent at room temperature.

    Addition: Chloroacetyl chloride is added dropwise to the mixture.

    Heating: The reaction mixture is heated to facilitate the reaction.

    Crystallization: Water is slowly added, and the mixture is allowed to crystallize at room temperature.

    Filtration and Drying: The resulting product is filtered and dried to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar steps but are scaled up to accommodate larger quantities. The use of automated systems and controlled environments ensures consistency and purity in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide is used in various scientific research applications:

    Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2’,6’-dimethylacetanilide
  • N-(2,6-Dimethylphenyl)-2-chloroacetamide
  • 2-Chloro-2’,6’-acetoxylidide

Uniqueness

2-Chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

64585-21-3

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C10H12ClNO2/c1-7-4-3-5-8(2)10(7)12(14)9(13)6-11/h3-5,14H,6H2,1-2H3

InChI Key

IZMZQYGKDFDGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)CCl)O

Origin of Product

United States

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